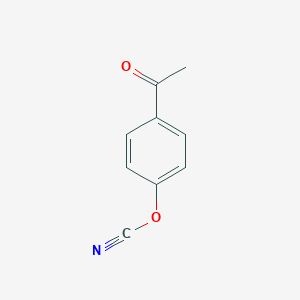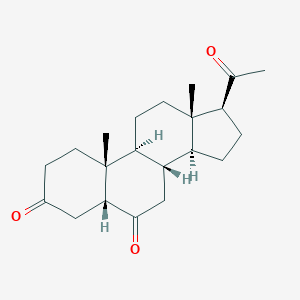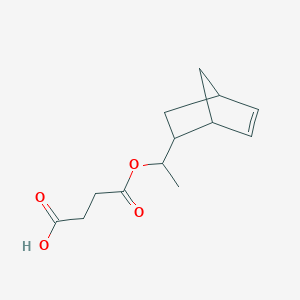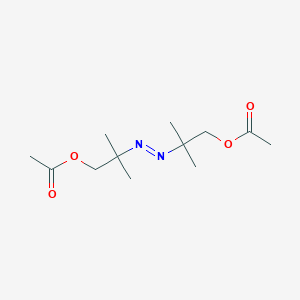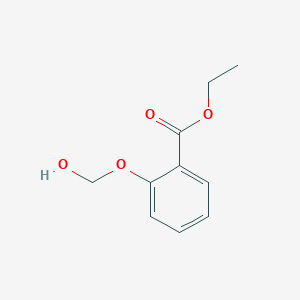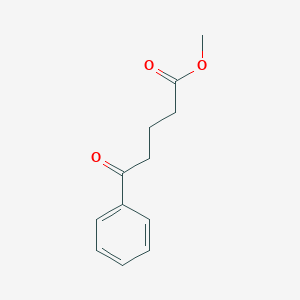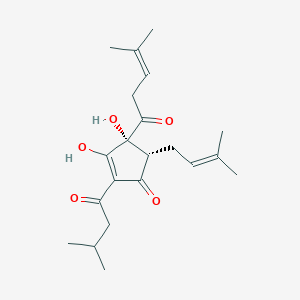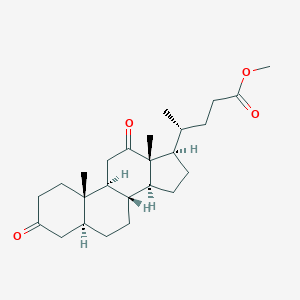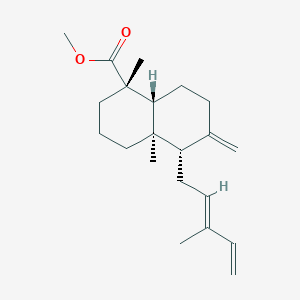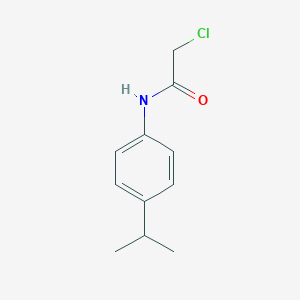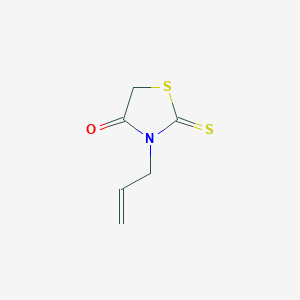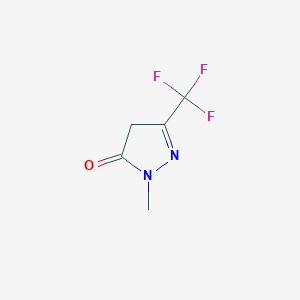
1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one
Vue d'ensemble
Description
1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one is a chemical compound that has been a subject of interest due to its unique properties and potential applications in various fields.
Synthesis Analysis
- A method for synthesizing ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a closely related compound, was developed using condensation processes involving ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine (Wu et al., 2006).
- The synthesis of similar pyrazole derivatives via green route and X-ray structural investigations have been carried out, providing insights into the synthetic pathways of related compounds (Sharma et al., 2016).
Molecular Structure Analysis
- The crystal and molecular structure of a related compound, 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, was determined using X-ray diffraction, providing insights into the structural aspects of pyrazoline derivatives (Mojzych et al., 2005).
Chemical Reactions and Properties
- The synthesis of trifluoromethylated pyrazolo and tetrazine derivatives from trifluoromethylated pyrazoles indicates the reactivity and potential chemical transformations of these compounds (Wu et al., 2006).
Physical Properties Analysis
- The study of the crystal structure and molecular packing of pyrazoline derivatives, as seen in the X-ray analysis of related compounds, helps in understanding the physical properties of these compounds (Mojzych et al., 2005).
Chemical Properties Analysis
- The chemical properties of 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one and similar compounds can be inferred from the synthesis and reactivity studies of related pyrazole derivatives. These studies reveal the chemical behavior and potential applications of these compounds in various fields (Wu et al., 2006).
Applications De Recherche Scientifique
Summary of the Application
Trifluoromethylpyridines, which include 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one, are used in these industries . The specific methods of synthesis or application are not detailed in the source.
Results or Outcomes
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Mass Spectrometry
Summary of the Application
“1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” is used in mass spectrometry, a powerful tool for the analysis of complex mixtures .
Methods of Application or Experimental Procedures
The compound is used in electron ionization mass spectrometry . The specific methods of application or experimental procedures are not detailed in the source.
Results or Outcomes
The use of “1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” in mass spectrometry helps in the identification and quantification of compounds in a sample .
3. Microbial Activity
Summary of the Application
Pyrazolones, including “1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one”, have wide-range applications in microbial activity .
Methods of Application or Experimental Procedures
These compounds are used as antibacterial, antifungal, anti-inflammatory, cytotoxic, analgesic, antiviral, and SARS-corona virus 3C-like protease inhibitors .
Results or Outcomes
The use of pyrazolones has shown promising results in combating various microbial activities .
4. Detection of Reducing Carbohydrates
Summary of the Application
“1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
Methods of Application or Experimental Procedures
The compound is used to improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Results or Outcomes
The use of “1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” in this application has improved the detection of reducing carbohydrates .
5. Treatment of Cerebral Ischemia/Reperfusion Injury
Summary of the Application
“1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” is used in the treatment of cerebral ischemia/reperfusion injury .
Methods of Application or Experimental Procedures
The compound is used in the development of edaravone ionic liquids, which are applied for the treatment of cerebral ischemia/reperfusion injury . The specific methods of application or experimental procedures are not detailed in the source.
Results or Outcomes
The use of “1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” in this application has shown promising results in the treatment of cerebral ischemia/reperfusion injury .
6. Food, Drug, Pesticide or Biocidal Product Use
Summary of the Application
“1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” is used in food, drug, pesticide, or biocidal product use .
Results or Outcomes
The use of “1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one” in this application has shown promising results in the food, drug, pesticide, or biocidal product use .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHYFYSGUQRNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333791 | |
| Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |
CAS RN |
1481-02-3 | |
| Record name | 2,4-Dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



